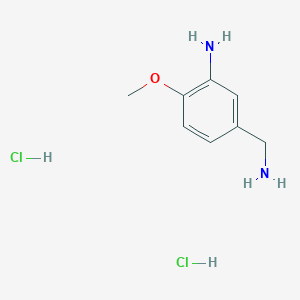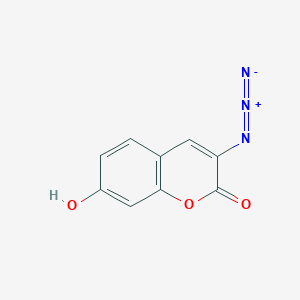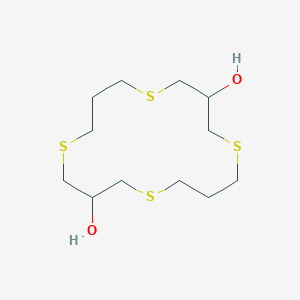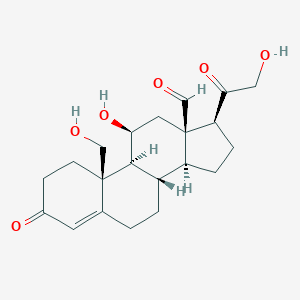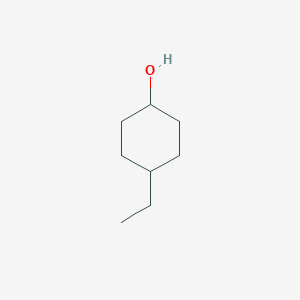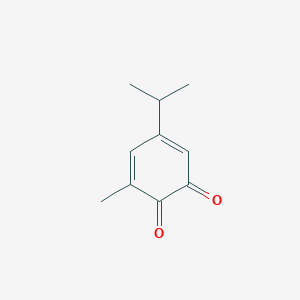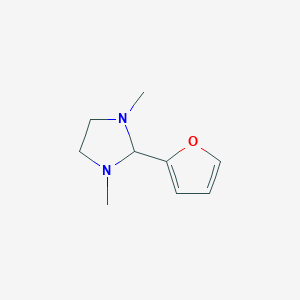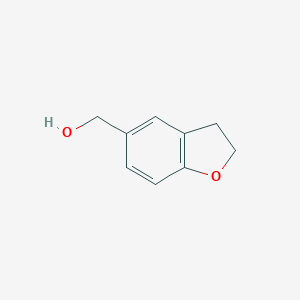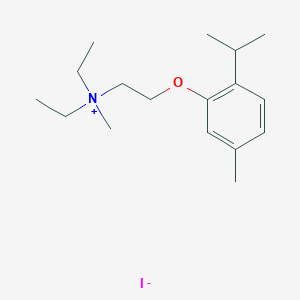
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide, commonly known as ABEI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ABEI is a quaternary ammonium derivative that has been extensively studied for its use as a fluorescent probe in biochemical and physiological experiments. Additionally, we will list future directions for further research on ABEI.
Wirkmechanismus
ABEI acts as a fluorescent probe by binding to specific molecules or structures in the cell. When excited by light of a specific wavelength, ABEI emits light at a longer wavelength, which can be detected and measured. The emission intensity of ABEI is dependent on the local environment, such as pH, temperature, and the presence of other molecules. This property makes ABEI a useful tool for studying the behavior of molecules in living cells.
Biochemische Und Physiologische Effekte
ABEI has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal functioning of cells or tissues and is not toxic at the concentrations typically used in experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ABEI is its high sensitivity and specificity for fluorescent labeling. It has been shown to be more effective than other fluorescent probes in certain experiments. Additionally, ABEI is relatively easy to synthesize and is commercially available.
However, ABEI does have some limitations. It is not suitable for use in certain types of experiments, such as those involving pH-sensitive molecules. Additionally, ABEI has a relatively short fluorescent lifetime, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on ABEI. One area of interest is the development of new derivatives of ABEI with enhanced fluorescent properties. Another area of research is the use of ABEI in combination with other fluorescent probes to study complex biological systems. Additionally, the use of ABEI in vivo is an area of active research, with the goal of developing new diagnostic and therapeutic applications.
Synthesemethoden
The synthesis of ABEI involves a multi-step process that starts with the reaction of diethylamine with 2-bromoethyl methyl ether to form N,N-diethyl-2-bromoethyl methylamine. This compound is then reacted with thymol to form N,N-diethyl-2-(thymyloxy)ethylamine. Finally, the reaction of this compound with methyl iodide results in the formation of ABEI.
Wissenschaftliche Forschungsanwendungen
ABEI is primarily used as a fluorescent probe in biochemical and physiological experiments. It has been used to study the binding of acetylcholine to muscarinic receptors in living cells, as well as the activity of enzymes such as cholinesterase and acetylcholinesterase. ABEI has also been used to study the distribution of lipids in biological membranes and to monitor the activity of ion channels.
Eigenschaften
CAS-Nummer |
102571-20-0 |
|---|---|
Produktname |
Ammonium, diethylmethyl(2-(thymyloxy)ethyl)-, iodide |
Molekularformel |
C17H30INO |
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
diethyl-methyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C17H30NO.HI/c1-7-18(6,8-2)11-12-19-17-13-15(5)9-10-16(17)14(3)4;/h9-10,13-14H,7-8,11-12H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BGBASGWBMOITHT-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
Kanonische SMILES |
CC[N+](C)(CC)CCOC1=C(C=CC(=C1)C)C(C)C.[I-] |
Synonyme |
diethyl-methyl-[2-(5-methyl-2-propan-2-yl-phenoxy)ethyl]azanium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



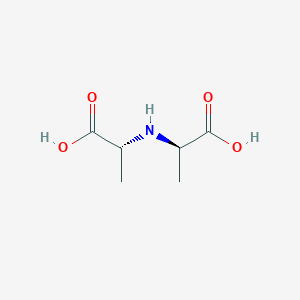
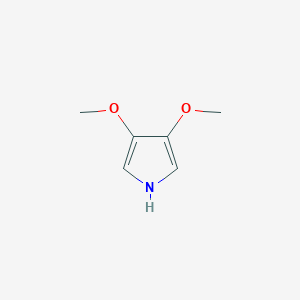
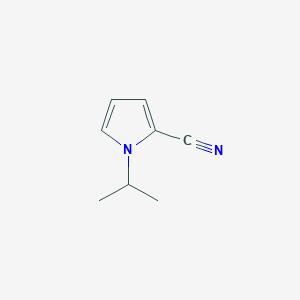
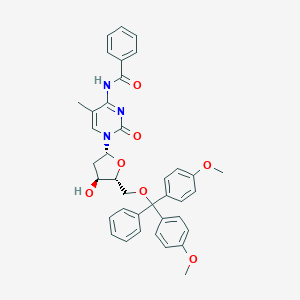
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
